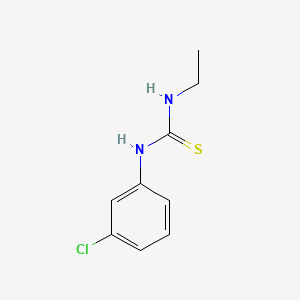

1-(3-Chlorophenyl)-3-ethylthiourea

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-ethylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2S/c1-2-11-9(13)12-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYHIRZDLYSGHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971536 | |

| Record name | N-(3-Chlorophenyl)-N'-ethylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5616-57-9 | |

| Record name | N-(3-Chlorophenyl)-N'-ethylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-ethylthiourea typically involves the reaction of 3-chloroaniline with ethyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

3-Chloroaniline+Ethyl isothiocyanate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-ethylthiourea can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Phenyl derivatives with various substituents.

Scientific Research Applications

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-ethylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Key Observations :

- Substituent Complexity : The hexyl-bicyclo derivative requires multi-step synthesis, while simpler analogs like allyl or methoxyphenyl derivatives are synthesized via single-step routes.

- Yield Efficiency : The hexyl-bicyclo analog achieves a moderate 60% yield, suggesting that steric hindrance or solubility challenges may limit efficiency compared to smaller substituents.

Table 2: Physicochemical and Hazard Data

Key Observations :

- Safety Trends : Allyl and acetylphenyl derivatives exhibit higher toxicity (e.g., oral and dermal hazards), while simpler chlorophenyl analogs (e.g., ) lack classified hazards.

- Molecular Weight : Bulkier substituents (e.g., hexyl-bicyclo , MW ~450) may reduce solubility in polar solvents compared to ethyl or methyl analogs.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Chlorophenyl)-3-ethylthiourea, and how can reaction progress be monitored?

The compound is synthesized via nucleophilic addition between 3-chlorophenyl isothiocyanate and ethylamine. A typical procedure involves dissolving 3-chlorophenyl isothiocyanate in anhydrous dichloromethane under nitrogen, followed by dropwise addition of ethylamine at 0–5°C. The reaction is stirred for 12 hours at room temperature. Progress is monitored using thin-layer chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase, visualizing spots under UV light or iodine vapor. The product is purified via recrystallization from ethanol, yielding white crystals (mp 128–130°C). Characterization includes -NMR (δ 1.2 ppm, triplet, CH; δ 3.5 ppm, quartet, CH) and ESI-MS ([M+H] at m/z 229.1) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- - and -NMR : To confirm the thiourea backbone (N–H signals at δ 8.2–9.0 ppm) and substituent positions.

- FT-IR : Detection of N–H stretches (3250–3350 cm) and C=S absorption (1250–1300 cm).

- Mass Spectrometry (ESI-MS or HRMS) : To verify molecular mass and fragmentation patterns.

- X-ray Crystallography (if crystals are obtainable): Resolves bond lengths (C=S: ~1.68 Å) and torsion angles, critical for understanding molecular conformation .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the reactivity and electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s electronic structure. Key analyses include:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gap (~4.2 eV) predicts nucleophilic/electrophilic sites.

- Electrostatic Potential Maps : Reveal charge distribution, highlighting the sulfur atom as a nucleophilic center.

- Non-Covalent Interaction (NCI) Analysis : Identifies weak interactions (e.g., C–H···Cl, π-stacking) influencing crystal packing. Computational results should be validated against experimental UV-Vis (λ ~270 nm) and IR data .

Q. What experimental strategies can resolve discrepancies between theoretical predictions and observed biological activities of thiourea derivatives?

- Dose-Response Assays : Test the compound across concentrations (e.g., 1–100 μM) in cell lines (e.g., MCF-7 for anticancer activity) to establish IC values.

- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR or tubulin) using AutoDock Vina. Compare binding energies with experimental IC.

- SAR Studies : Synthesize analogs (e.g., replacing the ethyl group with bulkier substituents) to assess how structural changes affect activity. Discrepancies may arise from solvent effects or protein flexibility not captured in simulations .

Q. How does the crystal packing of this compound influence its physicochemical properties?

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group ) with intermolecular N–H···S hydrogen bonds (2.1–2.3 Å) forming chains. These interactions enhance thermal stability (decomposition >250°C) and solubility in polar aprotic solvents (e.g., DMSO). The chloro-substituted phenyl ring participates in C–H···π interactions (3.5 Å), contributing to dense packing (density ~1.45 g/cm) .

Methodological Considerations

- Contradiction Handling : If computational models underestimate bioactivity, re-evaluate solvent parameters (e.g., PCM in DFT) or test metabolite formation via LC-MS.

- Advanced Characterization : Use synchrotron XRD for high-resolution crystallography or dynamic NMR to study conformational flexibility in solution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.